molecular formula C19H12ClF3N2O4 B4200829 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide

Cat. No. B4200829
M. Wt: 424.8 g/mol
InChI Key: ABTSXMTYVDJZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays an important role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and intestines. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal CFTR function.

Mechanism of Action

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide acts as a competitive inhibitor of the CFTR protein by binding to a specific site on the channel and preventing chloride ions from passing through. The binding site of this compound is located within the cytoplasmic domain of the CFTR protein, which is involved in regulating the opening and closing of the channel. This compound has been shown to inhibit CFTR-mediated chloride transport in a reversible manner, suggesting that it does not permanently alter the structure or function of the channel.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on cells and tissues that express CFTR. In airway epithelial cells, this compound can reduce the amount of mucus produced and improve the clearance of bacteria and other pathogens. In intestinal cells, this compound can reduce the secretion of fluid and electrolytes, which can help to prevent dehydration and diarrhea. In sweat gland cells, this compound can reduce the amount of salt and water lost through sweat, which can help to prevent dehydration and electrolyte imbalances.

Advantages and Limitations for Lab Experiments

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has several advantages and limitations for use in lab experiments. One advantage is that it is a highly specific inhibitor of CFTR, which means that it does not affect other ion channels or transporters. This can help to reduce the risk of off-target effects and increase the accuracy of the results. Another advantage is that this compound is relatively easy to use and can be applied to cells and tissues in a variety of experimental settings. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain assays. Another limitation is that this compound does not completely block CFTR-mediated chloride transport, which can make it difficult to study the effects of complete CFTR inhibition.

Future Directions

There are several future directions for research on 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide and its potential therapeutic applications. One direction is to investigate the use of this compound in combination with other drugs that target different aspects of cystic fibrosis pathogenesis, such as inflammation and infection. Another direction is to explore the use of this compound in other diseases that involve abnormal CFTR function, such as secretory diarrhea and polycystic kidney disease. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its efficacy and reduce its toxicity.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)-2-furamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic effects on cystic fibrosis and other diseases that involve abnormal CFTR function. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. In vivo studies have shown that this compound can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of cystic fibrosis.

properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N2O4/c1-10-2-5-14(15(8-10)25(27)28)24-18(26)17-7-6-16(29-17)12-9-11(19(21,22)23)3-4-13(12)20/h2-9H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTSXMTYVDJZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.